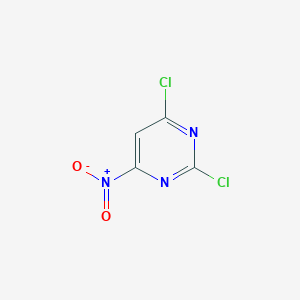
2,4-Dichloro-6-nitropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-nitropyrimidine is a heterocyclic compound with the molecular formula C4HCl2N3O2. It is characterized by the presence of two chlorine atoms and one nitro group attached to a pyrimidine ring. This compound is known for its pale yellow crystalline appearance and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-nitropyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4,6-dihydroxypyrimidine is treated with thionyl chloride in the presence of a solvent such as dichloroethane. The reaction mixture is then heated to facilitate the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phosphorus oxychloride (POCl3) as a chlorinating agent. This method is preferred due to its higher efficiency and yield. The reaction is conducted in a controlled environment to ensure the safety and purity of the final product .
化学反応の分析
Types of Reactions
2,4-Dichloro-6-nitropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions under reflux conditions.
Phosphorus Oxychloride (POCl3): Preferred for industrial chlorination due to higher efficiency.
Hydrogen Gas (H2): Used in reduction reactions with a catalyst.
Sodium Borohydride (NaBH4): An alternative reducing agent for nitro group reduction.
Major Products Formed
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
2,4-Dichloro-6-aminopyrimidine: Formed through the reduction of the nitro group.
科学的研究の応用
2,4-Dichloro-6-nitropyrimidine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2,4-Dichloro-6-nitropyrimidine is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of bioactive molecules. Additionally, the reduction of the nitro group to an amino group can result in compounds with enhanced biological activity .
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-methyl-5-nitropyrimidine: Similar in structure but with a methyl group instead of a hydrogen atom at the 2-position.
2,4-Dichloro-5-nitropyrimidine: Similar in structure but with the nitro group at the 5-position instead of the 6-position.
Uniqueness
2,4-Dichloro-6-nitropyrimidine is unique due to its specific substitution pattern, which allows for selective reactions and the formation of a wide range of derivatives. Its reactivity and versatility make it a valuable intermediate in the synthesis of various bioactive compounds .
特性
分子式 |
C4HCl2N3O2 |
|---|---|
分子量 |
193.97 g/mol |
IUPAC名 |
2,4-dichloro-6-nitropyrimidine |
InChI |
InChI=1S/C4HCl2N3O2/c5-2-1-3(9(10)11)8-4(6)7-2/h1H |
InChIキー |
BQUULAWJCDSWJR-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11766749.png)
![Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11766752.png)
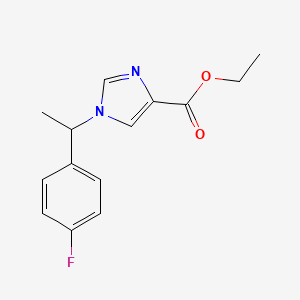
![4-bromo-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B11766766.png)
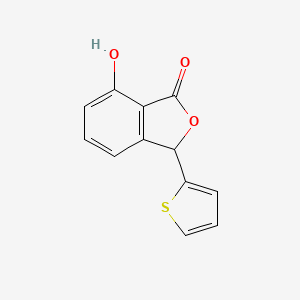
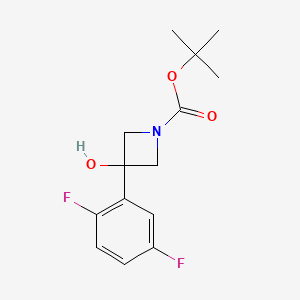
![N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11766792.png)
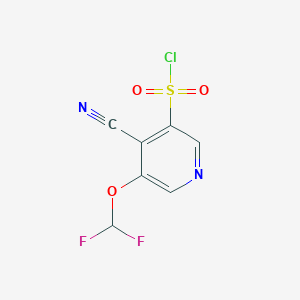



![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
